molecular formula C9H9FO2 B6343883 2-Fluoro-6-methoxy-3-methylbenzaldehyde CAS No. 1056214-68-6

2-Fluoro-6-methoxy-3-methylbenzaldehyde

Cat. No.: B6343883
CAS No.: 1056214-68-6
M. Wt: 168.16 g/mol
InChI Key: JMFIXTBBLJEHRK-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxy-3-methylbenzaldehyde is an organic compound with the molecular formula C9H9FO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the second position, a methoxy group at the sixth position, and a methyl group at the third position. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-methoxy-3-methylbenzaldehyde typically involves the fluorination of 3-methyl-6-methoxybenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as Selectfluor is used under controlled conditions to introduce the fluorine atom at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and isolation to ensure the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methoxy-3-methylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under specific temperature and pressure conditions.

Major Products

    Oxidation: 2-Fluoro-6-methoxy-3-methylbenzoic acid.

    Reduction: 2-Fluoro-6-methoxy-3-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-6-methoxy-3-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methoxy-3-methylbenzaldehyde depends on its specific application. In chemical reactions, the functional groups on the molecule (aldehyde, methoxy, and fluorine) interact with reagents to form new products. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-methylbenzaldehyde: Similar structure but lacks the methoxy group.

    2-Fluoro-6-methoxybenzaldehyde: Similar structure but lacks the methyl group.

    3-Fluoro-4-methylbenzaldehyde: Fluorine and methyl groups are positioned differently on the benzene ring.

Uniqueness

2-Fluoro-6-methoxy-3-methylbenzaldehyde is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-fluoro-6-methoxy-3-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6-3-4-8(12-2)7(5-11)9(6)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFIXTBBLJEHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OC)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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